molecular formula C38H32O2PbSSn B14569839 3-Oxo-1,1,1,6,6,6-hexaphenyl-2-oxa-5-thia-1-stanna-6-plumbahexane CAS No. 61645-18-9

3-Oxo-1,1,1,6,6,6-hexaphenyl-2-oxa-5-thia-1-stanna-6-plumbahexane

Cat. No.: B14569839
CAS No.: 61645-18-9
M. Wt: 878 g/mol
InChI Key: IJALQQKAIYFZIP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-1,1,1,6,6,6-hexaphenyl-2-oxa-5-thia-1-stanna-6-plumbahexane is a complex organometallic compound that features a unique combination of elements, including oxygen, sulfur, tin, and lead

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1,1,1,6,6,6-hexaphenyl-2-oxa-5-thia-1-stanna-6-plumbahexane typically involves multi-step organic reactions. One common method includes the reaction of hexaphenylcyclotrisiloxane with sulfur and tin-lead reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1,1,1,6,6,6-hexaphenyl-2-oxa-5-thia-1-stanna-6-plumbahexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of tin and lead, while substitution reactions can introduce various functional groups into the phenyl rings.

Scientific Research Applications

    Chemistry: It can be used as a catalyst in organic synthesis and polymerization reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-related diseases.

    Industry: It can be used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 3-Oxo-1,1,1,6,6,6-hexaphenyl-2-oxa-5-thia-1-stanna-6-plumbahexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to modulate the activity of specific proteins and enzymes, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid benzylamide
  • 3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide

Uniqueness

Compared to similar compounds, 3-Oxo-1,1,1,6,6,6-hexaphenyl-2-oxa-5-thia-1-stanna-6-plumbahexane stands out due to its incorporation of multiple metal atoms (tin and lead) and its complex structure. This uniqueness provides it with distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

61645-18-9

Molecular Formula

C38H32O2PbSSn

Molecular Weight

878 g/mol

IUPAC Name

triphenylstannyl 2-triphenylplumbylsulfanylacetate

InChI

InChI=1S/6C6H5.C2H4O2S.Pb.Sn/c6*1-2-4-6-5-3-1;3-2(4)1-5;;/h6*1-5H;5H,1H2,(H,3,4);;/q;;;;;;;2*+1/p-2

InChI Key

IJALQQKAIYFZIP-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)CS[Pb](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.